molecular formula C14H21NO B14960559 N-tert-butyl-4-phenylbutanamide

N-tert-butyl-4-phenylbutanamide

Cat. No.: B14960559
M. Wt: 219.32 g/mol
InChI Key: WIVDYUBAAZRCRS-UHFFFAOYSA-N
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Description

N-tert-butyl-4-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a phenyl group attached to the fourth carbon of the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-butyl-4-phenylbutanamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This reaction proceeds under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method . Another method involves the use of tert-butyl nitrite as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-4-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-tert-butyl-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

N-tert-butyl-4-phenylbutanamide can be compared with other similar compounds, such as:

    N-tert-butylbenzamide: Similar structure but lacks the butanamide chain.

    N-tert-butyl-4-methylbenzamide: Similar structure but with a methyl group instead of a phenyl group.

    N-tert-butyl-4-chlorobutanamide: Similar structure but with a chlorine atom instead of a phenyl group.

These compounds share similar chemical properties but differ in their specific applications and biological activities .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-tert-butyl-4-phenylbutanamide

InChI

InChI=1S/C14H21NO/c1-14(2,3)15-13(16)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16)

InChI Key

WIVDYUBAAZRCRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

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